Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate
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Overview
Description
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate typically involves the iodination of a thiadiazole precursor. One common method includes the reaction of 1,2,4-thiadiazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Require palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The iodine atom can play a crucial role in enhancing binding affinity through halogen bonding interactions. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,4-thiadiazole-3-carboxylate: Lacks the iodine atom, resulting in different reactivity and binding properties.
Ethyl 1,2,4-thiadiazole-5-carboxylate: Has an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Contains a hydrazide group, which can form different types of derivatives.
Uniqueness
Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions, such as halogen bonding in medicinal chemistry .
Properties
Molecular Formula |
C4H3IN2O2S |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C4H3IN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 |
InChI Key |
NDZSGFNTZOOAIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSC(=N1)I |
Origin of Product |
United States |
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